2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and methoxy-substituted aromatic compounds.
Thioether Formation: The sulfanyl group is incorporated through a reaction between the triazole derivative and a thiol compound.
Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an appropriate hydrazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents and strong bases or acids, depending on the nature of the substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated or Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The triazole ring and aromatic groups are common motifs in pharmaceuticals, suggesting possible applications in treating infections or other diseases.
Industry
Industrially, the compound can be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their function. The aromatic groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the triazole ring, provides a versatile scaffold for further modifications and applications.
This detailed overview should provide a comprehensive understanding of the compound and its significance in various fields
Properties
Molecular Formula |
C24H18Cl3N5O2S |
---|---|
Molecular Weight |
546.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18Cl3N5O2S/c1-34-19-9-3-16(4-10-19)23-30-31-24(32(23)18-7-5-17(25)6-8-18)35-14-22(33)29-28-13-15-2-11-20(26)21(27)12-15/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |
InChI Key |
FJACVHTUHYEUNQ-XODNFHPESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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